6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)19-16(9)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANQTYWVIMDQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Substituents: The chloro and hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while the hydroxyphenyl group can be introduced via a Friedel-Crafts acylation followed by reduction.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, or thiols.
Major Products Formed
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of quinoline derivatives with various substituents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline-4-carboxylic acids against Leishmania donovani, the causative agent of leishmaniasis. The synthesized compounds demonstrated varying degrees of activity, with some derivatives showing promising results in inhibiting the growth of the parasite .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Q1 | 200 | Moderate |
| Q2 | 50 | High |
| Q3 | 100 | Moderate |
Antioxidant Activity
The antioxidant potential of quinoline derivatives has been investigated using the DPPH assay. The compound demonstrated significant free radical scavenging activity, suggesting its potential as an antioxidant agent.
| Compound | Inhibition Percentage (%) |
|---|---|
| Control | 10 |
| Compound | 40 |
Anticancer Properties
The compound's anticancer effects have been studied in various cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 150 | Apoptosis induction |
| A549 | 180 | Cell cycle arrest |
A detailed study on apoptosis induction revealed that treatment with this compound significantly increased both early and late apoptotic cells compared to controls .
Case Study 1: Antileishmanial Activity
In a study focused on antileishmanial activity, several derivatives including the target compound were synthesized and tested against L. donovani. The results indicated that specific modifications in the chemical structure enhanced biological activity, leading to lower IC50 values for some derivatives compared to standard treatments .
Case Study 2: Antioxidant Evaluation
Another investigation assessed the antioxidant capacity of the compound using various concentrations in a DPPH assay. The results showed a clear dose-dependent response, with higher concentrations leading to increased inhibition percentages, indicating its potential utility in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function, which can be useful in anticancer therapies.
Modulating Receptors: Binding to and modulating the activity of cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Substituent Position : The position of hydroxyl groups significantly affects solubility. The para-hydroxyl derivative exhibits higher aqueous solubility than ortho-substituted analogs due to reduced steric hindrance .
- Halogen Effects : Chlorine at position 6 is conserved across analogs, but additional halogens (e.g., 3-Cl in ) enhance hydrophobic interactions in target binding.
Pharmacokinetic Considerations
- Solubility and Bioavailability :
Biological Activity
6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS Number: 854867-53-1) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound includes a chloro group, a hydroxyl group, and a carboxylic acid functional group, which are significant for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Antioxidant Activity
Research indicates that quinoline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various quinoline derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that this compound showed a notable inhibition percentage against DPPH radicals, indicating its potential as an effective antioxidant agent.
| Compound | Inhibition Percentage at 5 mg/L |
|---|---|
| This compound | 40.43% |
| Isatin | 30.25% |
This data suggests that the compound's hydroxyl group may contribute to its ability to donate hydrogen atoms and neutralize free radicals effectively .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored extensively. A comparative study assessed the antibacterial effects of several compounds, including this compound. It was found to exhibit significant activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic processes.
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized a series of quinoline derivatives, including this compound. The synthesis involved the Pfitzinger reaction, which successfully yielded the desired compound with high purity. The evaluation of its biological activities revealed promising results in both antioxidant and antimicrobial assays .
Case Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the quinoline structure affect biological activity. The presence of the chloro and hydroxyl substituents was found to enhance both antioxidant and antimicrobial activities significantly. This highlights the importance of functional group positioning in optimizing biological efficacy .
Summary of Findings
- Antioxidant Activity : Demonstrated effective radical scavenging capabilities with an inhibition percentage of approximately 40% in DPPH assays.
- Antimicrobial Activity : Exhibited substantial antibacterial effects against various strains, indicating potential therapeutic applications.
- SAR Insights : Modifications in the quinoline structure can significantly influence biological activity, guiding future drug design efforts.
Q & A
Q. What are the key considerations for designing a synthesis route for 6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, particularly regarding protecting group strategies for the hydroxyl and carboxylic acid functionalities?
- Methodological Answer : Synthesis routes for quinoline derivatives often involve cyclization and functional group modifications. For this compound, the hydroxyl group on the 4-hydroxyphenyl moiety requires protection (e.g., acetylation or silylation) to prevent undesired side reactions during cyclization. The carboxylic acid group at position 4 can be introduced via hydrolysis of an ester intermediate, which is synthesized by reacting a chlorinated quinoline precursor with a suitable alcohol. Catalysts such as palladium or copper may enhance reaction efficiency, while solvents like DMF or toluene are optimal for high yields .
Q. How can chromatographic methods be optimized for purifying this compound?
- Methodological Answer : Silica gel column chromatography with gradients of ethyl acetate and petroleum ether (e.g., 20–30% ethyl acetate) effectively separates polar impurities. Reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile/water (adjusted to pH 3 with formic acid) improves resolution for analytical-scale purity checks. Monitoring via TLC (ethyl acetate:petroleum ether, 4:6) ensures reaction completion .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns aromatic protons (δ 7.2–8.4 ppm) and confirms substitution patterns on the quinoline and phenyl rings.
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1685 cm⁻¹) and hydroxyl groups (O-H stretch ~3250 cm⁻¹).
- Mass Spectrometry (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and isotopic patterns for chlorine .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains). Parameterize the carboxylic acid and hydroxyl groups for hydrogen bonding. Validate docking poses with MD simulations (AMBER or GROMACS) under physiological conditions (310 K, 0.15 M NaCl). Cross-reference with experimental IC50 values from kinase inhibition assays to refine scoring functions .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across cell lines)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).
- Dose-Response Curves : Test concentrations spanning 3–4 log units (e.g., 1 nM–100 μM) to capture full efficacy profiles.
- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement. Contradictions may arise from off-target effects or differential expression of metabolizing enzymes .
Q. What strategies mitigate decomposition of the carboxylic acid group during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
